MFCD18314764
Beschreibung
Based on analogous MDL entries (e.g., MFCD03095174, MFCD11044885), such compounds typically exhibit heterocyclic or organometallic frameworks with applications in medicinal chemistry, catalysis, or materials science . Key inferred properties include:
- Molecular complexity: Likely characterized by aromatic rings, functional groups (e.g., halogens, amines), and moderate molecular weight (150–250 g/mol) .
- Synthetic accessibility: Likely synthesized via palladium-catalyzed cross-coupling, cyclization, or nucleophilic substitution, as seen in structurally related compounds .
Eigenschaften
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-11-6-8(4-5-12(11)15)10-3-1-2-9(7-16)13(10)17/h1-7,17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCGGBGYYJKDRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC(=C(C=C2)F)Cl)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685214 | |
| Record name | 3'-Chloro-4'-fluoro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261966-45-3 | |
| Record name | 3'-Chloro-4'-fluoro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
The synthesis of MFCD18314764 involves specific synthetic routes and reaction conditions. One common method includes a diastereomerically selective cyclization reaction without the need for a separate epimerization step . This method is advantageous as it simplifies the preparation process and yields high-purity products. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
MFCD18314764 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxides, while reduction reactions produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
MFCD18314764 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it plays a role in studying cellular mechanisms and pathways. In medicine, it has potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and pain management . Industrially, it is used in the production of advanced materials and as a catalyst in chemical reactions .
Wirkmechanismus
The mechanism of action of MFCD18314764 involves its interaction with specific molecular targets and pathways. For instance, it may act as a translational inhibitor, affecting the synthesis of certain proteins by binding to specific mRNA sequences . This interaction can lead to the modulation of various cellular processes, making it a valuable tool in research and therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table compares MFCD18314764 with three structurally or functionally related compounds, extrapolated from evidence-based profiles of analogous MDL entries:
Key Contrasts:
- Structural Complexity : CAS 918538-05-3 (C₆H₃Cl₂N₃) features a pyrolotriazine core with high halogen content, enhancing its antibacterial potency but reducing solubility compared to this compound .
- Synthetic Methods : While this compound likely employs palladium catalysis (similar to CAS 371764-64-6) , CAS 1761-61-1 utilizes green chemistry approaches with recyclable catalysts .
- Safety Profiles : this compound shares dermal toxicity (H315) with CAS 918538-05-3 but lacks the respiratory hazards (H335) of the latter .
Research Findings and Functional Insights
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
